molecular formula C18H17F4N3O B2567095 4-(2-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide CAS No. 401578-03-8

4-(2-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

Cat. No.: B2567095
CAS No.: 401578-03-8
M. Wt: 367.348
InChI Key: OSMOJUVNLNZDJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide is a compound that features both fluorophenyl and trifluoromethylphenyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide typically involves the reaction of 2-fluoroaniline with 3-(trifluoromethyl)benzoyl chloride in the presence of a base, such as triethylamine, to form the corresponding amide. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often include solvents like dichloromethane or tetrahydrofuran and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl and trifluoromethylphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(2-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s fluorinated groups can enhance its binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-fluorophenyl)-N-phenylpiperazine-1-carboxamide
  • 4-(2-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
  • 4-(2-fluorophenyl)-N-[3-(methyl)phenyl]piperazine-1-carboxamide

Uniqueness

4-(2-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide is unique due to the presence of both fluorophenyl and trifluoromethylphenyl groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable molecule for various applications.

Properties

IUPAC Name

4-(2-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F4N3O/c19-15-6-1-2-7-16(15)24-8-10-25(11-9-24)17(26)23-14-5-3-4-13(12-14)18(20,21)22/h1-7,12H,8-11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMOJUVNLNZDJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.